molecular formula C14H23IO3 B14402572 Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate CAS No. 88147-28-8

Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate

Cat. No.: B14402572
CAS No.: 88147-28-8
M. Wt: 366.23 g/mol
InChI Key: GJWWOOCQXKCVFM-UHFFFAOYSA-N
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Description

Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate is an organic compound with the molecular formula C14H23IO3 It is a derivative of cyclopentaneheptanoic acid, featuring an iodo and oxo functional group on the cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate typically involves the iodination of ethyl 7-(2-oxocyclopentyl)heptanoateThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production rates. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ethyl 7-(2-oxocyclopentyl)heptanoate, such as carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The oxo group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate is unique due to the presence of both iodo and oxo functional groups on the cyclopentyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

88147-28-8

Molecular Formula

C14H23IO3

Molecular Weight

366.23 g/mol

IUPAC Name

ethyl 7-(2-iodo-5-oxocyclopentyl)heptanoate

InChI

InChI=1S/C14H23IO3/c1-2-18-14(17)8-6-4-3-5-7-11-12(15)9-10-13(11)16/h11-12H,2-10H2,1H3

InChI Key

GJWWOOCQXKCVFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC1C(CCC1=O)I

Origin of Product

United States

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